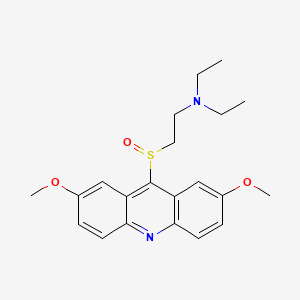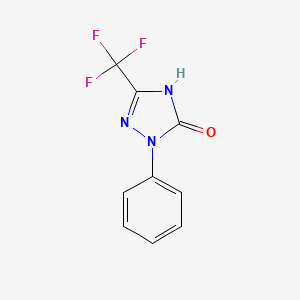
2-Phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a trifluoromethyl group.
Vorbereitungsmethoden
The synthesis of 2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)phenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including as an antimicrobial and antifungal drug.
Wirkmechanismus
The mechanism of action of 2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of key enzymes and disruption of cell membrane integrity .
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one can be compared with other similar compounds, such as:
2-Phenyl-1H-1,2,4-triazol-3(2H)-one: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.
5-(Trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one: Lacks the phenyl group, which can affect its reactivity and applications.
2-Phenyl-5-(methyl)-1H-1,2,4-triazol-3(2H)-one: Substitution of the trifluoromethyl group with a methyl group can lead to different chemical and biological properties.
The presence of the trifluoromethyl group in 2-Phenyl-5-(trifluoromethyl)-1H-1,2,4-triazol-3(2H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89522-08-7 |
|---|---|
Molekularformel |
C9H6F3N3O |
Molekulargewicht |
229.16 g/mol |
IUPAC-Name |
2-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)7-13-8(16)15(14-7)6-4-2-1-3-5-6/h1-5H,(H,13,14,16) |
InChI-Schlüssel |
CPVKYXAODHEWTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)NC(=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)

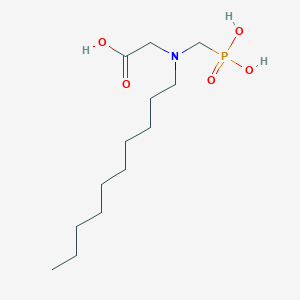
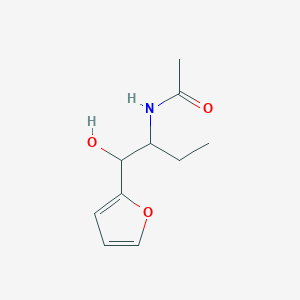

![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
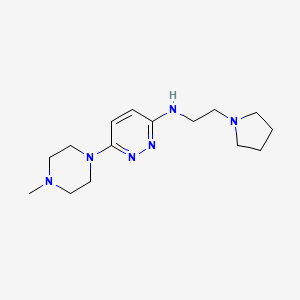

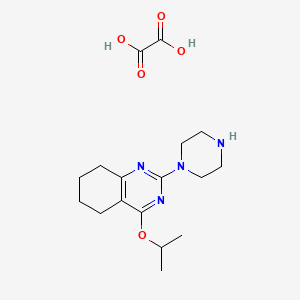
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)

